N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C18H22N4O5 and its molecular weight is 374.397. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antibacterial Agents
Research into spirothiazolidinone derivatives, which share structural similarities with the target compound, has demonstrated significant antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This suggests that molecules within this structural realm could be pivotal in the search for new antiviral agents (Çağla Begüm Apaydın et al., 2020). Moreover, studies on novel N-(Benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide derivatives have showcased a broad spectrum of antibacterial activity, further indicating the potential of such compounds in developing new antibacterial agents (Mayuri A. Borad et al., 2015).
Antitubercular Drug Candidates
The structural elucidation of compounds like BTZ043, which exhibit promising antitubercular properties, reveals the potential of spiro compounds in treating tuberculosis. The detailed study on BTZ043 underscores the importance of the spiro scaffold in medicinal chemistry, potentially offering insights into the development of new antitubercular agents (A. Richter et al., 2022).
Antimicrobial Activities
The synthesis and characterization of 1,4-Disubstituted 1,2,3-Triazoles tethering bioactive benzothiazole nuclei have revealed significant antimicrobial activities against various bacterial and fungal strains. This highlights the potential of such compounds in the development of new antimicrobial agents, which could be an area of application for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide (N. Rezki, 2016).
Anthelmintic Activity
Another area of interest is the exploration of compounds for anthelmintic activity. Studies on novel synthesized 1,2,4-Triazole moiety clubbed with Benzimidazole rings have shown good anthelmintic activity, suggesting that compounds with similar structures could be valuable in discovering new anthelmintic agents (P. S. Kumar et al., 2014).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-21-16(24)18(20-17(21)25)4-6-22(7-5-18)10-15(23)19-9-12-2-3-13-14(8-12)27-11-26-13/h2-3,8H,4-7,9-11H2,1H3,(H,19,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYGGSURNRLKRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NCC3=CC4=C(C=C3)OCO4)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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